Chloroeremomycin, also known as Chloroorienticin A or A82846B, is a naturally occurring glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. [, ] It belongs to the vancomycin family of antibiotics, known for their efficacy against Gram-positive bacteria. [, ] Chloroeremomycin is a complex organic molecule featuring a heptapeptide backbone decorated with three sugar moieties: one D-glucose and two L-4-epi-vancosamines. [] This compound serves as a valuable tool in scientific research exploring antibiotic mechanisms, bacterial resistance, and potential avenues for developing novel antibacterial agents.
Chloroeremomycin is primarily obtained through fermentation of Amycolatopsis orientalis. [, , ] While complete chemical synthesis of the molecule is highly complex, enzymatic synthesis of specific components like the sugar moiety TDP-L-epivancosamine has been achieved using five proteins (ORF14, ORF23-ORF26) from the chloroeremomycin biosynthetic cluster. [] These enzymes, expressed heterologously in Escherichia coli, facilitate the biosynthesis of TDP-L-epivancosamine from TDP-4-keto-6-deoxy-d-glucose via C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction. [] This enzymatic approach holds promise for generating novel chloroeremomycin analogues by modifying the sugar moieties.
Chloroeremomycin's structure consists of a crosslinked heptapeptide backbone with modifications. [] Three amino acids, 4-hydroxyphenylglycine, 3,5-dihydroxyphenylglycine, and phenylglycine, contribute to its complex structure. [, , ] The three sugars are attached to the heptapeptide at specific residues. GtfB and GtfC glycosyltransferases sequentially add the epivancosaminyl-1,2-glucosyldisaccharide chain to residue 4, and GtfA attaches the remaining 4-epi-vancosamine to the β-OH-Tyr6 residue. []
The crystal structure of GtfA bound to vancomycin and its natural monoglycosylated substrate reveals the acceptor substrate binding site. [] This structure highlights the importance of Ser-10 and Asp-13 side chains in forming hydrogen bonds with the aglycone substrate's reactive hydroxyl group, suggesting their potential role in catalysis. [] Additionally, the structure exhibits both open and closed forms of the enzyme. The closed form features a TDP ligand bound at the donor substrate site within the interdomain cleft, providing insights into binding interactions and conformational changes associated with substrate binding. []
Controlled TFA hydrolysis allows for the sequential removal of the sugar moieties from chloroeremomycin. [] This reaction yields des-epi-vancosamine chloroeremomycin, followed by des-epi-vancosaminyl-glucose chloroeremomycin, revealing the contribution of individual sugar residues to the antibiotic's activity. []
Chloroeremomycin exerts its antibiotic effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls. [, , ] This binding event inhibits cell wall biosynthesis, ultimately leading to bacterial cell death. [, , ] Studies with a fluorobiphenyl derivative of chloroeremomycin (LY329332) using solid-state NMR (REDOR) techniques revealed that the antibiotic binds to an un-crosslinked D-Ala-D-Ala peptide stem, positioning its fluorobiphenyl moiety near the base of a neighboring stem in a locally ordered peptidoglycan matrix. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: